2-(2-Hydroxyethenyl)benzaldehyde
Description
Properties
CAS No. |
103848-50-6 |
|---|---|
Molecular Formula |
C9H8O2 |
Molecular Weight |
148.161 |
IUPAC Name |
2-(2-hydroxyethenyl)benzaldehyde |
InChI |
InChI=1S/C9H8O2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-7,10H |
InChI Key |
FWNXURGEHOVICL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=CO)C=O |
Synonyms |
Benzaldehyde, 2-(2-hydroxyethenyl)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Schiff Base Formation
Salicylaldehyde reacts with primary amines (e.g., aniline, benzylamine) in ethanol or toluene under reflux to form salicylidene Schiff bases. For instance, combining 0.016 mol salicylaldehyde with 0.016 mol aniline in ethanol (0.26 mol) at reflux for 12 hours yields a 97% conversion to the Schiff base.
Alkylation with Hydroxyethylating Agents
The Schiff base intermediate undergoes alkylation using bromoethane or analogous reagents. Substituting bromoethane with 2-bromoethanol (hypothetically) could introduce the hydroxyethyl group. The patent’s conditions—refluxing in toluene with potassium tert-butoxide at 80°C for 12 hours—achieve 72% yield for ethoxy derivatives. Adapting this to hydroxyethyl synthesis would require optimizing the leaving group and solvent polarity.
Table 1: Reaction Conditions for Alkylation of Salicylidene Schiff Bases
| Parameter | Value | Source |
|---|---|---|
| Solvent | Toluene or THF | |
| Temperature | 80°C | |
| Reaction Time | 12 hours | |
| Base | Potassium tert-butoxide | |
| Yield (Ethoxy Analog) | 72% |
Wittig Rearrangement and Olefination
The Wittig reaction, widely used for alkene synthesis, presents a viable route to 2-(2-hydroxyethenyl)benzaldehyde. A study on oxazoline-directed Wittig rearrangements demonstrates the formation of phthalides via benzyl anion intermediates. Applying this to 2-formylbenzaldehyde derivatives, a hydroxyethyl ylide (e.g., from 2-hydroxyethyltriphenylphosphonium bromide) could facilitate olefination. However, the instability of vinyl alcohol tautomers necessitates in situ stabilization or protection-deprotection strategies.
Comparative Analysis of Methodologies
Yield and Scalability
-
Schiff Base Alkylation : Offers moderate yields (~70%) but requires stoichiometric bases and prolonged reaction times.
-
Classical Aldol Condensation : Lacks detailed yield data but is favored for minimal byproduct formation.
-
Wittig Olefination : Hypothetically high-yielding but untested for this specific substrate .
Q & A
Q. Optimization Strategies :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd or Cu) for cross-coupling efficiency .
- Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction time/temperature .
Basic Question: What analytical techniques are essential for characterizing this compound?
Answer :
Key techniques include:
Validation : Cross-reference data with computational predictions (e.g., DFT calculations for NMR shifts) .
Advanced Question: How does the hydroxyethenyl group influence electronic properties and reactivity in cross-coupling reactions?
Answer :
The hydroxyethenyl group acts as an electron-donating substituent, altering the benzaldehyde's electrophilicity:
- Mechanistic Insight : The conjugated system stabilizes transition states in Suzuki-Miyaura couplings, enhancing reactivity with aryl boronic acids. Kinetic studies (e.g., Eyring plots) reveal lower activation energies compared to non-conjugated analogs .
- Side Reactions : Competing hydration of the ethenyl group may occur under acidic conditions. Mitigate this by using anhydrous solvents (e.g., DCM) and molecular sieves .
Q. Experimental Design :
- Compare reaction rates with/without the hydroxyethenyl group using time-resolved UV-Vis spectroscopy.
- Conduct Hammett studies to quantify electronic effects .
Advanced Question: What computational methods are suitable for predicting the biological interactions of this compound?
Q. Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cytochrome P450 enzymes). The aldehyde group may form Schiff bases with lysine residues, a mechanism observed in related benzaldehyde derivatives .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS). Focus on hydrogen bonding between the hydroxy group and active-site residues .
Validation : Pair computational predictions with in vitro assays (e.g., enzyme inhibition studies using fluorescence-based kits) .
Advanced Question: How to resolve contradictions in reported biological activity data for this compound?
Answer :
Discrepancies often arise from variations in experimental conditions or impurity profiles. Methodological solutions include:
- Reproducibility Protocols :
- Meta-Analysis : Aggregate data from multiple studies (e.g., Web of Science, PubMed) and apply statistical tools (e.g., ANOVA) to identify confounding variables .
Case Study : If one study reports antitumor activity (IC₅₀ = 10 μM) while another shows no effect, re-test under identical conditions with controlled oxygen levels (hypoxia vs. normoxia) .
Advanced Question: What strategies mitigate instability of this compound during storage?
Answer :
The compound is prone to oxidation and hydration. Recommended practices:
- Storage Conditions :
- Argon-atmosphere vials at –20°C.
- Desiccants (e.g., silica gel) to prevent moisture uptake .
- Stabilization Additives : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .
Stability Testing : Monitor via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
